2,5-dibromothiophene-3-sulfonyl Chloride
Description
2,5-Dibromothiophene-3-sulfonyl chloride is a halogenated thiophene derivative featuring a sulfonyl chloride (-SO₂Cl) functional group at the 3-position and bromine atoms at the 2- and 5-positions of the thiophene ring. This compound is primarily utilized as a reactive intermediate in organic synthesis, particularly in the preparation of sulfonamides, sulfonate esters, and other sulfur-containing derivatives. The bromine substituents enhance electrophilic reactivity, making it valuable in cross-coupling reactions and material science applications.
Properties
IUPAC Name |
2,5-dibromothiophene-3-sulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HBr2ClO2S2/c5-3-1-2(4(6)10-3)11(7,8)9/h1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXEZMVJAZXKXHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1S(=O)(=O)Cl)Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HBr2ClO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90406956 | |
| Record name | 2,5-dibromothiophene-3-sulfonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90406956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70374-40-2 | |
| Record name | 2,5-Dibromo-3-thiophenesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70374-40-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-dibromothiophene-3-sulfonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90406956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dibromothiophene-3-sulfonyl Chloride typically involves the bromination of thiophene followed by sulfonylation. The process can be summarized as follows:
Bromination: Thiophene is treated with bromine in the presence of a catalyst such as iron or aluminum chloride to yield 2,5-dibromothiophene.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions enhances the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions: 2,5-Dibromothiophene-3-sulfonyl Chloride undergoes various chemical reactions, including:
Electrophilic Substitution: The bromine atoms and sulfonyl chloride group make the compound highly reactive towards nucleophiles, facilitating substitution reactions.
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols, forming sulfonamides, sulfonates, or sulfonothioates.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as bromine, chlorine, or iodine in the presence of catalysts like iron or aluminum chloride.
Nucleophilic Substitution: Reagents include amines, alcohols, or thiols, typically under basic conditions or with the aid of a catalyst.
Major Products:
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
Scientific Research Applications
2,5-Dibromothiophene-3-sulfonyl Chloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the development of bioactive compounds and as a reagent in biochemical assays.
Medicine: Serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 2,5-Dibromothiophene-3-sulfonyl Chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack, leading to the formation of various derivatives. The bromine atoms enhance the compound’s reactivity by stabilizing the intermediate species formed during reactions .
Comparison with Similar Compounds
4-Bromo-2,5-dichlorothiophene-3-sulfonyl Chloride
Structural and Functional Differences :
- Substituents : Unlike 2,5-dibromothiophene-3-sulfonyl chloride, this analog features a bromine atom at the 4-position and chlorine atoms at the 2- and 5-positions on the thiophene ring. The sulfonyl chloride group remains at the 3-position.
- Molecular Weight : The dichloro-bromo derivative has a molecular weight of 329.44 g/mol (calculated from C₄BrCl₃O₂S₂), whereas the dibromo analog would theoretically have a higher molecular weight (~372.74 g/mol) due to bromine’s greater atomic mass compared to chlorine.
- Commercial Availability : This compound is readily available from suppliers such as Thermo Scientific and Chemos (CAS: 166964-36-9) .
3-Chloro-5-(trifluoromethyl)benzoyl Chloride
Core Structural Differences :
- Backbone : This compound substitutes the thiophene ring with a benzene ring and replaces the sulfonyl chloride with a benzoyl chloride (-COCl) group.
- Substituents : The benzene ring contains a chlorine atom at the 3-position and a trifluoromethyl (-CF₃) group at the 5-position.
- Applications : As a benzoyl chloride, it is more likely to participate in Friedel-Crafts acylation or amide-forming reactions rather than sulfonylation. The electron-withdrawing -CF₃ group enhances the electrophilicity of the carbonyl carbon .
Data Table: Comparative Overview
Key Research Findings and Implications
- Synthetic Utility : The dichloro-bromo analog’s commercial availability (CAS: 166964-36-9) suggests its broader application in medicinal chemistry, though its reduced molecular weight may limit its utility in heavy-atom crystallization studies compared to the dibromo derivative.
- Safety Considerations : Hazard data for these compounds are sparsely documented in the provided evidence. For example, 3-chloro-5-(trifluoromethyl)benzoyl chloride lacks GHS classification details , underscoring the need for cautious handling.
Biological Activity
2,5-Dibromothiophene-3-sulfonyl chloride is a sulfonyl chloride derivative of dibromothiophene, a compound known for its diverse biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Chemical Formula : C6H3Br2ClO2S
- CAS Number : 70374-40-2
- Molecular Weight : 297.97 g/mol
The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites in proteins and enzymes. This interaction can modulate various biological pathways, making it a candidate for drug development.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes by covalently modifying active sites, thereby altering their function.
- Receptor Interaction : It can bind to various receptors, potentially influencing signal transduction pathways.
- Cytotoxicity : Studies have shown that related thiophene compounds exhibit cytotoxic effects on cancer cell lines through apoptosis induction.
Anticancer Activity
Research indicates that thiophene derivatives possess significant anticancer properties. For instance, studies on similar compounds have demonstrated their ability to induce apoptosis in non-small cell lung cancer (NSCLC) cells through mitochondrial pathways .
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| This compound | TBD | Potentially induces apoptosis |
| Related thiophenes | 21.09 | Cytotoxicity via mitochondrial pathway |
Anti-inflammatory Effects
Thiophenes have been reported to exhibit anti-inflammatory properties. For example, certain thiophene derivatives inhibited nitric oxide production in LPS-stimulated microglial cells, suggesting a potential therapeutic role in neuroinflammation .
| Compound | IC50 (µM) | Target |
|---|---|---|
| 2-(3,4-Dihydroxybut-1-ynyl)-5-(penta-1,3-diynyl)thiophene | 2.5 | NO production |
| Quercetin | 16.3 | Reference compound |
Synthesis and Reactions
The synthesis of this compound typically involves the bromination of thiophene followed by sulfonation and chlorination steps. This synthetic route is crucial for obtaining the compound in sufficient purity for biological testing.
Synthetic Route Overview:
- Bromination of thiophene.
- Sulfonation using sulfonyl chlorides.
- Purification through column chromatography.
Safety and Handling
Due to its reactivity as a sulfonyl chloride, safety measures should be implemented when handling this compound:
- Inhalation : Move to fresh air; seek medical attention if symptoms persist.
- Skin Contact : Wash thoroughly with soap and water; consult a physician if irritation occurs.
- Eye Contact : Rinse with water for at least 15 minutes; seek medical advice.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
